Product packaging for Ivabradine Impurity 11(Cat. No.:CAS No. 1132667-04-9)

Ivabradine Impurity 11

Cat. No.: B601729
CAS No.: 1132667-04-9
M. Wt: 207.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification of Pharmaceutical Impurities: Process-Related, Degradation, and Excipient-Related

Pharmaceutical impurities are broadly categorized based on their origin into three main types: organic impurities, inorganic impurities, and residual solvents. akjournals.com A more functional classification, as guided by the International Council for Harmonisation (ICH), considers their source within the manufacturing and lifecycle of a drug product. researchgate.net

Process-Related Impurities: These are substances that arise during the synthesis, purification, and storage of an API. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents, ligands, or catalysts used in the manufacturing process. akjournals.combg.ac.rs For instance, in the synthesis of Ivabradine (B130884), several process-related impurities have been identified, arising from the multi-step chemical reactions involved. researchgate.net

Degradation-Related Impurities: These impurities are formed due to the chemical degradation of the API over time. akjournals.com Degradation can be triggered by various factors such as exposure to light, temperature, humidity, or interaction with other components in the drug product. nih.gov Forced degradation studies are intentionally conducted under stress conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to identify potential degradation products and establish the stability of the drug substance. google.com

Excipient-Related Impurities: These impurities originate from the excipients used in the formulation of the final drug product. Excipients, which are inactive ingredients, can themselves contain impurities or can interact with the API to form new impurities. akjournals.com

Academic Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling, the identification and quantification of all impurities present in an API, is a cornerstone of modern pharmaceutical development. google.comveeprho.com Its academic and practical significance is multifaceted:

Ensuring Safety and Efficacy: The primary goal of impurity profiling is to ensure the safety and efficacy of the drug. chemicalbook.com Some impurities can be pharmacologically active or toxic, even at very low levels. google.com Identifying and controlling these impurities is crucial to prevent adverse effects.

Quality Control and Process Optimization: A comprehensive impurity profile serves as a fingerprint of the manufacturing process. ijpsdronline.com It provides critical information for process validation, allowing for the optimization of reaction conditions to minimize the formation of impurities and ensure batch-to-batch consistency. google.com

Stability Assessment: By identifying degradation products, impurity profiling is integral to understanding the stability of a drug substance and product. This information is vital for determining appropriate storage conditions and shelf life. google.com

Global Regulatory Landscape and Guidelines Governing Pharmaceutical Impurities

A harmonized global regulatory framework governs the control of impurities in pharmaceutical products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory authorities across the globe, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govpharmaffiliates.com

Key ICH guidelines related to impurities include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and reporting of impurities in new drug substances.

ICH Q3B(R2): Impurities in New Drug Products: This document outlines the requirements for controlling impurities in the finished pharmaceutical product.

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses the assessment and control of mutagenic impurities to limit potential carcinogenic risk. pharmaffiliates.com

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. smolecule.com For example, the FDA recommends identifying organic impurities at or above a level of 0.1%. google.com The EMA also provides scientific guidelines to assist medicine developers in preparing marketing authorization applications that comply with these impurity control standards.

A Focus on Ivabradine Impurity 11

This compound is a known process-related impurity and a potential degradation product associated with the antianginal medication, Ivabradine. chemicalbook.comresearchgate.net Its chemical identity and control are crucial for ensuring the quality and safety of the final Ivabradine drug product.

Chemical Identity and Properties

This compound is chemically known as (R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine . researchgate.net Its key chemical identifiers and properties are summarized in the table below.

PropertyValueSource
Chemical Name (R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine researchgate.net
CAS Number 1132667-04-9 researchgate.net
Molecular Formula C₁₂H₁₇NO₂ researchgate.net
Molecular Weight 207.27 g/mol researchgate.net

Formation and Synthesis

This compound is primarily formed during the multi-step synthesis of Ivabradine. researchgate.net The synthetic pathway of Ivabradine involves several critical steps, including cyclization and reductive amination, which can lead to the generation of various impurities. pharmaffiliates.comresearchgate.net

The formation of This compound can occur through specific side reactions or from the degradation of intermediates under certain reaction conditions. The synthesis of this impurity for use as a reference standard typically involves:

Formation of Intermediates: The process may begin with the reaction of starting materials under mild conditions, often using reagents like oxalic acid, to produce key intermediates. researchgate.netresearchgate.net

Acylation and Reduction: Subsequent steps can involve acylation reactions with amines and reduction of carbonyl groups to form the core structure of the impurity. researchgate.net

Final Steps: The final stages of the synthesis may involve reactions with hydrochloric acid in a non-protonic solvent to yield This compound . researchgate.net

Analytical Characterization

The detection and quantification of This compound at trace levels within the Ivabradine API are critical for quality control. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common analytical technique employed for this purpose. akjournals.combg.ac.rs

Several RP-HPLC methods have been developed for the simultaneous determination of Ivabradine and its related impurities, including Impurity 11 . akjournals.com These methods often utilize:

Columns: C8 or C18 columns are frequently used for separation. akjournals.comgoogle.com

Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is typically used as the mobile phase in a gradient or isocratic elution mode. akjournals.comgoogle.com

Detection: UV detection is commonly employed, with specific wavelengths chosen for optimal sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are also powerful techniques used for the identification and structural elucidation of Ivabradine impurities. google.comnih.gov These methods provide high sensitivity and specificity, allowing for the accurate determination of the mass and fragmentation patterns of the impurities.

Table of Mentioned Chemical Compounds

Chemical NameOther Names/SynonymsRole in Article
IvabradineActive Pharmaceutical Ingredient
This compound (R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamineSubject of the article
7,8-dimethoxy-1,3-dihydrobenzo(d)azepin-2-oneStarting material in Ivabradine synthesis
7,8-Dimethoxy-3-(3-chloropropyl)-l, 3-dihydro-2H-3-benzazepin-2-oneIntermediate in Ivabradine synthesis
(lS)-4,5-Dimethoxy-l-[(methylamino)methyl]benzocyclobutane hydrochlorideReagent in Ivabradine synthesis
3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one)Ivabradine Impurity 9 (IVA-9)Mentioned as a process-related impurity
N-desmethyl ivabradineActive metabolite of Ivabradine
Acetonitrile (B52724)Solvent used in synthesis and chromatography
Methanol (B129727)Solvent used in chromatography
Oxalic acidReagent mentioned in impurity synthesis

Properties

CAS No.

1132667-04-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine

Origin of Product

United States

Ivabradine Impurity 11: Origin, Characterization, and Formation Pathways

Structural Context of Ivabradine (B130884) Impurity 11 within the Ivabradine Chemical Entity

Identification and Chemical Nomenclature

Ivabradine Impurity 11 is chemically identified as (7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine. smolecule.comlgcstandards.com It is assigned the Chemical Abstracts Service (CAS) number 1132667-04-9. smolecule.comlgcstandards.com This unique identifier facilitates its precise identification in scientific literature and by regulatory bodies. Other synonyms for this compound include (R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name(7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine smolecule.comlgcstandards.com
Synonym(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine
CAS Number1132667-04-9 smolecule.comlgcstandards.com
Molecular FormulaC12H17NO2 smolecule.com
Molecular Weight207.27 g/mol smolecule.com

Relationship to the Parent Ivabradine Molecule

This compound is structurally very similar to a key fragment of the parent Ivabradine molecule. Ivabradine itself is a complex molecule, but a significant portion of its structure is the bicyclo[4.2.0]octa-1,3,5-triene core with methoxy (B1213986) and a methylamino-methyl side chain. smolecule.comepo.org Impurity 11 is essentially this core structure. The formation of this impurity is intrinsically linked to the synthesis of Ivabradine, arising from processes intended to build the final drug molecule.

Impurity Formation Mechanisms Arising from the Ivabradine Synthetic Pathway

The synthesis of Ivabradine is a multi-step process, and like many complex organic syntheses, it is susceptible to the formation of impurities. ingentaconnect.com The presence of this compound is a direct consequence of the synthetic route employed.

Unreacted Intermediates and Residual Starting Materials

The formation of this compound can be attributed to the presence of unreacted intermediates or starting materials from the synthesis of the benzazepine component of Ivabradine. veeprho.com In any multi-step synthesis, achieving 100% conversion at each step is challenging. Consequently, small amounts of starting materials or intermediates can carry over to subsequent steps and potentially react to form impurities. One of the key intermediates in the Ivabradine synthesis is ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine, which is structurally identical to this compound. google.com If this intermediate is not fully consumed in the subsequent coupling reaction, it will persist as an impurity in the final product.

By-products from Specific Chemical Transformations

Specific chemical reactions within the Ivabradine synthesis are prone to generating by-products, including Impurity 11. The synthesis involves several critical transformations, such as nitration, amide formation, and alkylation steps, any of which can contribute to the impurity profile. veeprho.com For instance, during the alkylation step where the benzazepine moiety is coupled with the bicyclic amine intermediate, side reactions can occur. google.com Incomplete reactions or side reactions during the formation of the final Ivabradine molecule can lead to the presence of the uncoupled bicyclic amine intermediate, which is Impurity 11.

The synthesis of the key intermediate ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine itself involves multiple steps, including the reduction of an amide. google.com If this reduction is incomplete, the corresponding amide could remain as an impurity. Furthermore, the synthesis of the bicyclic core can involve cyclization reactions that may not proceed with perfect efficiency, leading to various related by-products.

Characterization of Process Impurities

The identification and quantification of process impurities like this compound are critical for ensuring the quality and consistency of the final drug product. ingentaconnect.com Various analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a primary tool used to separate and quantify impurities in Ivabradine. rsc.orgresearchgate.net The development of stability-indicating HPLC methods is crucial to distinguish process impurities from degradation products that may form over time. rsc.org

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is instrumental in the structural elucidation of impurities. researchgate.net By determining the precise mass and fragmentation pattern of an impurity, its chemical structure can be confidently identified. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, heat, and oxidation, are also performed to understand the potential degradation pathways and to ensure that the analytical methods can detect all potential impurities. nih.gov

Degradation Pathway Analysis and this compound Generation

The stability of a pharmaceutical agent is a critical attribute, and understanding its degradation pathways is essential for ensuring the quality, safety, and efficacy of the final drug product. Ivabradine, while found to be a relatively durable substance, is susceptible to degradation under various stress conditions, including exposure to heat, light, humidity, and reactive chemical environments. nih.govresearchgate.netfrontiersin.org Forced degradation studies are instrumental in identifying potential degradation products that could arise during manufacturing, storage, or administration. doaj.org These studies subject the drug substance to conditions more severe than accelerated stability testing to provoke degradation and elucidate the structure of the resulting products. humanjournals.com

Comprehensive stress testing of ivabradine has been conducted in line with International Conference on Harmonization (ICH) guidelines to establish its inherent stability profile. nih.govlookchem.com These studies involve subjecting the drug to hydrolytic, oxidative, photolytic, and thermal stress to identify the degradation products and develop stability-indicating analytical methods. frontiersin.orgnih.gov The primary analytical technique used to separate and identify the degradants is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) detectors like Quadrupole Time-of-Flight (Q-TOF-MS) for structural elucidation. nih.govresearchgate.net

Hydrolysis is a common degradation pathway for pharmaceuticals. Studies on ivabradine show significant degradation under both acidic and alkaline conditions, while it remains relatively stable in neutral hydrolytic environments. nih.govlookchem.com

Acidic Hydrolysis: Ivabradine demonstrates notable instability in acidic media. smolecule.com Studies have been performed using reagents such as 1N or 2M hydrochloric acid (HCl) and 1N sulfuric acid (H2SO4), often at elevated temperatures like 80°C for 24 hours. nih.govfrontiersin.orglookchem.com These conditions lead to the formation of multiple degradation products. nih.govimpactfactor.org An interesting finding is that ivabradine exhibits different degradation profiles depending on the acid used; for instance, two degradation products observed in HCl hydrolysis were absent when H2SO4 was used. nih.govresearchgate.net

Alkaline Hydrolysis: In basic conditions, using reagents like 1M or 3N sodium hydroxide (B78521) (NaOH) at 80°C, ivabradine also undergoes degradation, though sometimes to a lesser extent than in acid. nih.govlookchem.comsmolecule.com These studies have successfully separated and identified the resulting alkaline degradation products. nih.gov

Neutral Hydrolysis: When refluxed in water or subjected to neutral conditions, ivabradine is found to be stable, with no significant degradation products formed. nih.govlookchem.com

Table 1: Summary of Hydrolytic Degradation Studies on Ivabradine

Stress Condition Reagent/Method Temperature Duration Observed Degradation Reference
Acidic 2M HCl 80°C 24 hours Significant degradation, multiple products (H1, H2, H3) formed. nih.govfrontiersin.org
Acidic 1N HCl / 1N H2SO4 80°C (Reflux) - Drug degraded, five products (I-1 to I-5) identified. nih.govlookchem.com
Alkaline 1M NaOH 80°C 24 hours Degradation observed, product N1 identified. nih.govfrontiersin.org
Alkaline 3N NaOH 80°C (Reflux) - Drug degraded, one product (I-1) detected. lookchem.com
Neutral Water 80°C (Reflux) - Stable, no degradation products formed. lookchem.com

The susceptibility of ivabradine to oxidation has been investigated using hydrogen peroxide (H2O2) as the oxidizing agent. nih.govfrontiersin.org In one set of studies, ivabradine was incubated with varying concentrations of H2O2 (3%, 7.5%, and 15%) at 80°C for 24 hours, which resulted in the formation of several degradation products (designated Ox1, Ox2, Ox3, etc.). nih.govfrontiersin.org However, another study using 30% H2O2 at room temperature for seven days found the drug to be stable under those specific conditions. lookchem.com This suggests that temperature plays a critical role in promoting oxidative degradation.

Table 2: Summary of Oxidative Degradation Studies on Ivabradine

Reagent/Method Temperature Duration Observed Degradation Reference
3% - 15% H2O2 80°C 24 hours Degradation observed, multiple products (Ox1-Ox5) formed. nih.govfrontiersin.org
30% H2O2 Room Temp. 7 days Stable, no degradation products formed. lookchem.com

Exposure to light, particularly UV radiation, can cause the photolytic degradation of ivabradine. smolecule.com Studies have shown that when in solution, ivabradine is susceptible to photodegradation, with complete decomposition observed after 48 hours of exposure to UV radiation. nih.govfrontiersin.org These conditions generate numerous photoproducts. researchgate.net In contrast, the solid powder form of ivabradine proved to be durable, with no degradation detected after 120 hours of irradiation, highlighting the protective effect of the solid state. nih.govfrontiersin.org

Table 3: Summary of Photolytic Degradation Studies on Ivabradine

Sample Form Illumination Duration Observed Degradation Reference
Solution 500 W/m² 24-48 hours Significant degradation, multiple products (UV1-UV4, etc.) formed. nih.govfrontiersin.org
Solid 500 W/m² 120 hours Stable, no degradation products revealed. nih.govfrontiersin.org
Solid & Solution 1.2 million lux hours & 200 W h/m² 2 days Stable, no degradation products formed. lookchem.com

The effect of high temperature on ivabradine's stability has yielded varied results depending on the experimental conditions. When tested in an aqueous solution at 80°C for 24 hours, degradation was reported. nih.govfrontiersin.org Conversely, studies on the solid drug substance, even when heated in an oven at temperatures up to 100°C for seven days, showed the drug to be stable. lookchem.comimpactfactor.org This indicates that ivabradine is more susceptible to thermal degradation when in solution compared to its solid form.

Table 4: Summary of Thermal Degradation Studies on Ivabradine

Sample Form Temperature Duration Observed Degradation Reference
Solution (in water) 80°C 24 hours Degradation reported. nih.govfrontiersin.org
Solid 70°C - 100°C 7 days Stable, no degradation products formed. lookchem.com
Solid 150°C 4 hours No change in appearance, degraded products separated. impactfactor.org

The forced degradation studies reveal that ivabradine can break down into numerous products under various stress conditions. The challenge lies in linking these observed degradants to specific, known impurities. One comprehensive study focused on the separation of ivabradine from a complex mixture of eleven of its impurities. akjournals.com Within this group, impurities designated X and XI were identified specifically as potential degradation products, distinct from those arising purely from the synthesis process. akjournals.com

This compound, chemically known as (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, is recognized as a potential degradation product of ivabradine. akjournals.comlgcstandards.com While the exact pathway from the parent molecule to Impurity 11 under specific stress conditions is not definitively established in all literature, its classification as a potential degradant suggests it is one of the many products that can be formed during the forced degradation of ivabradine. akjournals.com

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Ivabradine Impurity 11

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are central to the separation and quantification of ivabradine (B130884) and its impurities. Due to the presence of numerous structurally similar compounds, including positional isomers and diastereoisomers, achieving adequate separation is a significant challenge. bg.ac.rsresearchgate.net

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstone methods for analyzing ivabradine and its related substances. akjournals.comimpactfactor.org These techniques offer high resolution, sensitivity, and reproducibility, making them ideal for the stringent requirements of pharmaceutical quality control.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic mode for the analysis of ivabradine and its impurities. bg.ac.rsakjournals.com The development of a robust and reliable RP-HPLC method is a multi-faceted process involving the careful selection and optimization of several critical parameters.

The complexity of the impurity mixture, which includes compounds with similar polarities, positional isomers (Impurities III, V, and VI), and diastereoisomers (Impurity X), makes method development particularly challenging. researchgate.netresearcher.life A key aspect of optimization is the selection of an appropriate stationary phase. Studies have shown that different RP-HPLC columns exhibit varying selectivity towards ivabradine and its impurities. bg.ac.rsakjournals.com For instance, a Zorbax Eclipse Plus C18 column (100 × 4.6 mm, 3.5 μm) has been identified as providing suitable selectivity in certain optimized methods. researchgate.netresearcher.life

The mobile phase composition, including the type of organic modifier, buffer type, pH, and concentration, plays a crucial role in achieving the desired separation. bg.ac.rsakjournals.com A common mobile phase consists of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724). bg.ac.rs In one study, an optimal isocratic mobile phase was determined to be a mixture of 28 mM phosphate buffer at pH 6.0 and acetonitrile (85:15, v/v). researchgate.netresearcher.life To further enhance separation, particularly for co-eluting positional isomers, the addition of methanol (B129727) to the organic portion of the mobile phase has been explored, with an optimal ratio of methanol to acetonitrile found to be 59:41, v/v. bg.ac.rsresearchgate.netresearcher.life Other critical parameters that are optimized include column temperature and flow rate, with conditions such as 34°C and 1.6 mL/min being reported. researchgate.netresearcher.life Detection is typically carried out using a UV detector at a wavelength of 220 nm. researchgate.netakjournals.com

Table 1: Optimized RP-HPLC Method Parameters for Ivabradine Impurity Analysis

ParameterOptimized ConditionSource
Column Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm) researchgate.netresearcher.life
Mobile Phase 28 mM phosphate buffer (pH 6.0) and acetonitrile/methanol mixture bg.ac.rsresearchgate.netresearcher.life
Organic Modifier Ratio Acetonitrile:Methanol (41:59, v/v) researchgate.netakjournals.comresearcher.life
Aqueous:Organic Ratio 82:18 (v/v) akjournals.com
Flow Rate 1.6 mL/min researchgate.netresearcher.life
Column Temperature 34°C researchgate.netresearcher.life
Detection Wavelength 220 nm researchgate.netakjournals.com

For highly complex mixtures like ivabradine and its eleven impurities, isocratic elution may not always provide sufficient resolution within a reasonable analysis time. akjournals.comsemanticscholar.org In such cases, gradient elution RP-HPLC is a powerful alternative. This technique involves systematically changing the mobile phase composition during the chromatographic run, typically by increasing the proportion of the organic solvent. akjournals.comgoogle.com

The development of a gradient method aims to achieve a robust and reliable separation of all components, including the active pharmaceutical ingredient and all related impurities. akjournals.comsemanticscholar.org This approach has been successfully applied to the simultaneous determination of ivabradine and its eleven related substances. akjournals.com An optimized gradient method might involve a mobile phase consisting of 20 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, with the acetonitrile concentration increasing from an initial 11% to a final 34% over a gradient time of 45 minutes. akjournals.comsemanticscholar.org The pH of the aqueous phase is also a critical parameter, with a value of 7.35 being found to be optimal in one study. akjournals.comsemanticscholar.org While gradient elution can significantly improve separation efficiency, it was noted in one study that the separation of the diastereoisomers of Impurity X could not be achieved under the investigated gradient conditions. akjournals.comsemanticscholar.org

Table 2: Optimized Gradient RP-HPLC Method Parameters

ParameterOptimized ConditionSource
Mobile Phase A 20 mM Ammonium Acetate (pH 7.35) akjournals.comsemanticscholar.org
Mobile Phase B Acetonitrile akjournals.comsemanticscholar.org
Gradient Profile 11% to 34% Acetonitrile akjournals.comsemanticscholar.org
Gradient Time 45 minutes akjournals.comsemanticscholar.org
Column Not specified in the provided context
Flow Rate Not specified in the provided context
Detection Not specified in the provided context

To navigate the complexity of method development for ivabradine impurity analysis, chemometric approaches are invaluable tools. bg.ac.rsakjournals.com These statistical and mathematical techniques enable a systematic and efficient optimization of chromatographic conditions.

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the method and its performance over its entire lifecycle. akjournals.comresearchgate.net The goal is to build quality into the analytical method from the outset. For ivabradine analysis, the Analytical Target Profile (ATP) would be the efficient baseline separation and accurate quantification of the drug and its eleven impurities. akjournals.com Critical Method Attributes (CMAs), such as the resolution between critical peak pairs, are identified, and the target is to achieve a resolution of at least 1.5. akjournals.com Key Method Parameters (KMPs) that influence the CMAs, such as mobile phase pH, gradient time, and organic solvent concentration, are then systematically investigated. akjournals.com

Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a dataset while retaining most of the original information. In the context of HPLC method development for ivabradine, PCA has been used to select the most suitable chromatographic column. bg.ac.rsakjournals.com By analyzing the retention parameters obtained on different columns under various pH conditions, PCA can identify the column that provides the most appropriate selectivity for the complex mixture. bg.ac.rsresearchgate.net

Box-Behnken Design (BBD) is a type of response surface methodology that is used to identify the optimal conditions for a process by studying the relationships between various factors and one or more response variables. bg.ac.rsakjournals.com In the development of an HPLC method for ivabradine, a BBD can be employed to investigate the effects of key method parameters like column temperature, mobile phase pH, buffer concentration, and organic solvent content on the resolution of critical peak pairs. bg.ac.rsakjournals.com This experimental design allows for the creation of valid mathematical models that can predict the resolution and help in identifying the optimal chromatographic conditions. bg.ac.rsakjournals.com

The use of these chemometric tools, often in combination, facilitates a comprehensive understanding of the chromatographic system and leads to the development of robust and reliable analytical methods. bg.ac.rsakjournals.com

A significant challenge in the analysis of ivabradine is the presence of isomers and diastereoisomers, which often have very similar physicochemical properties, making their separation difficult. bg.ac.rsresearchgate.net The impurity profile of ivabradine is known to contain three positional isomers (Impurities III, V, and VI) and diastereoisomers of Impurity X. researchgate.netresearcher.life

The successful separation of these closely related compounds requires careful optimization of the chromatographic system. The choice of the stationary phase is critical, as different columns will exhibit different selectivities towards the isomers. bg.ac.rsakjournals.com The composition of the mobile phase, particularly the type and ratio of organic modifiers, can have a profound impact on the separation. For instance, it has been demonstrated that while diastereoisomers of Impurity X could be separated using acetonitrile as the organic modifier in an isocratic system, the addition of methanol to the mobile phase prevented their separation. semanticscholar.orgakjournals.com

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for certain applications in impurity profiling. pharmasm.comnih.gov While not as powerful as HPLC in terms of resolution, HPTLC can be a valuable tool for the determination of ivabradine and its degradation products. akjournals.com

A stability-indicating HPTLC method has been developed for the determination of ivabradine hydrochloride in tablet formulations. pharmasm.com This method utilizes aluminum plates precoated with Silica Gel 60 F254 as the stationary phase and a mobile phase of chloroform (B151607) and methanol (1:1 v/v). pharmasm.com Densitometric scanning at 286 nm is used for quantification. pharmasm.com The method was found to be linear in the concentration range of 400-2000 ng/band and gave a compact spot for ivabradine with an Rf value of 0.63 ± 0.02. pharmasm.com The specificity of the method was confirmed through peak purity studies, which indicated no interference from degradation products or other impurities. pharmasm.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Application of Chemometric Approaches in Analytical Method Development (e.g., Analytical Quality by Design (AQbD), Principal Component Analysis (PCA), Box-Behnken Design (BBD))

Spectroscopic and Hyphenated Techniques for Structural Characterization and Identification

A suite of sophisticated analytical techniques is employed to unambiguously identify and characterize the structure of Ivabradine Impurity 11.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HR-MS/MS) for Impurity Identification and Fragmentation Pattern Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HR-MS/MS) are indispensable tools for the identification of drug impurities. nih.govresearchgate.net These techniques provide high sensitivity and selectivity, enabling the detection of trace-level impurities in complex matrices. nih.gov

In the analysis of ivabradine and its related substances, LC-MS/MS is used to separate the impurities from the active pharmaceutical ingredient (API) and then fragment the ionized molecules to generate characteristic mass spectra. nih.govfrontiersin.org High-resolution instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, allow for accurate mass measurements of both the parent ion and its fragment ions, which is crucial for determining the elemental composition and confirming the identity of unknown impurities like Impurity 11. nih.govfrontiersin.org

Forced degradation studies, where ivabradine is subjected to stress conditions like acid and base hydrolysis, oxidation, and photolysis, are often performed to intentionally generate impurities. nih.govresearchgate.net The degradation products are then analyzed by LC-HR-MS/MS to elucidate their structures by comparing their fragmentation patterns with that of the parent drug. researchgate.net While specific fragmentation data for Impurity 11 is not detailed in the provided search results, the general approach involves identifying the protonated molecule [M+H]⁺ and then analyzing the subsequent product ions generated through collision-induced dissociation. nih.govfrontiersin.org This fragmentation pattern provides a fingerprint for the molecule, revealing structural information about its different components.

Table 1: Illustrative LC-MS/MS Parameters for Ivabradine Impurity Analysis

Parameter Typical Conditions
Chromatographic Column Reversed-phase C8 or C18 (e.g., Kromasil 100 C8, 4.6 mm × 250 mm, 5 µm) nih.gov
Mobile Phase A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) nih.govakjournals.com
Elution Mode Isocratic or gradient elution nih.govakjournals.com
Ionization Source Electrospray Ionization (ESI) in positive ion mode nih.govfrontiersin.org
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) nih.gov

| Scan Mode | Full scan for parent ions and product ion scan for MS/MS fragmentation nih.gov |

This table represents typical conditions used in the analysis of ivabradine and its impurities and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. semanticscholar.org It is often used to definitively confirm the structure of isolated impurities.

For a compound like this compound, both ¹H NMR and ¹³C NMR spectra would be acquired. semanticscholar.org

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

¹³C NMR reveals the number and types of carbon atoms in the molecule.

While specific NMR data for Impurity 11 is not available in the provided results, the general process involves dissolving the isolated impurity in a deuterated solvent and acquiring the spectra. semanticscholar.org The chemical shifts, coupling constants, and integration values from the NMR spectra are then analyzed to piece together the complete molecular structure, confirming the arrangement of the dimethoxy-bicyclo-octatriene core and the N-methylmethanamine side chain.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net The principle is based on the absorption of infrared radiation by specific molecular vibrations. Each functional group (e.g., C=O, N-H, O-H, C-O) absorbs at a characteristic frequency, providing a unique spectral fingerprint. researchgate.net

In the context of this compound, an IR spectrum would be used to confirm the presence of key functional groups. For instance, the spectrum would be examined for characteristic absorption bands corresponding to:

Aromatic C-H stretching

Alkane C-H stretching

C-O stretching from the methoxy (B1213986) groups

N-H stretching from the secondary amine

Aromatic C=C bending

UV/Visible Spectrophotometry and Spectrofluorimetry in Impurity Quantification

UV/Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ajptr.comijsr.net Ivabradine and its impurities typically exhibit UV absorbance due to their aromatic rings. researchgate.netajptr.com

A UV-Vis spectrophotometric method for quantifying Impurity 11 would involve determining its wavelength of maximum absorbance (λmax). ajptr.com A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. ijsr.net The concentration of the impurity in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net Ivabradine itself has been shown to have absorption maxima around 260 nm and 286 nm. ajptr.comresearchgate.net

Spectrofluorimetry is another technique that can be employed, offering higher sensitivity and selectivity for fluorescent compounds. eurjchem.com If Impurity 11 is fluorescent, a method could be developed by measuring its fluorescence intensity at specific excitation and emission wavelengths. eurjchem.com This can be particularly useful for detecting and quantifying very low levels of the impurity. researchgate.net

Analytical Method Validation and Qualification for Impurity 11

Once an analytical method for the detection and quantification of Impurity 11 is developed, it must be validated to ensure it is suitable for its intended purpose. ich.orgeuropa.eu

Adherence to International Conference on Harmonisation (ICH) Q2(R1) Guidelines

Method validation is performed according to the guidelines set by the International Conference on Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures". ich.orgeuropa.euloesungsfabrik.de This guideline outlines the validation characteristics that need to be evaluated for various types of analytical procedures, including quantitative tests for impurities. ich.orgslideshare.net

The key validation parameters for a quantitative impurity method include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. ich.orgeuropa.eu This is often demonstrated by spiking the drug substance with the impurity and showing that they can be separated. europa.eu

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration of the impurity (e.g., a spiked sample) and calculating the percent recovery. ich.orgeuropa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. innovareacademics.in

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgeuropa.eu This is a critical parameter for impurity quantification. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ich.orgeuropa.eu

A validated method ensures that the data generated for the control of this compound is reliable, reproducible, and accurate, which is fundamental for maintaining the quality and safety of the final drug product. akjournals.comresearchgate.net

Table 2: ICH Q2(R1) Validation Parameters for a Quantitative Impurity Method

Validation Characteristic Purpose
Specificity To ensure the method measures only the desired impurity. europa.eu
Linearity To demonstrate a proportional relationship between concentration and response. ich.org
Range To define the concentration interval where the method is reliable. ich.org
Accuracy To confirm the method's results are correct. europa.eu
Precision To assess the method's reproducibility. europa.eu
LOD To determine the lowest detectable concentration. innovareacademics.in
LOQ To establish the lowest quantifiable concentration. ich.org

| Robustness | To evaluate the method's reliability under varied conditions. europa.eu |

Robustness and Ruggedness Testing of Developed Methods

Robustness

Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net For HPLC methods, these variations can include changes in the mobile phase composition, pH of the aqueous phase, column temperature, and flow rate. google.comijbpas.com The goal is to ensure the method remains reliable under slightly different conditions. akjournals.com For instance, in a method for Ivabradine and related substances, parameters like the flow rate and mobile phase ratio were intentionally altered. ijbpas.com The consistency of the results, often measured by the relative standard deviation (%RSD), demonstrates the method's robustness. researchgate.netijbpas.com

Table 2: Example of Robustness Testing Parameters for an Ivabradine HPLC Method

Parameter VariedConditionResult (% RSD)Source
Flow Rate(-) 0.9 ml/min0.8 ijbpas.com
(+) 1.1 ml/min0.7
Mobile Phase Composition(-) 55B:45A0.7
(+) 45B:55A0.7
Temperature(-) 25°C0.8 ijbpas.com
(+) 35°C0.7

Ruggedness

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. grafiati.comresearchgate.net This validation parameter demonstrates that the method is transferable and can be reliably performed by different personnel on different equipment without significant deviations in the results. researchgate.net

Regulatory Compliance and Quality Assurance Frameworks for Ivabradine Impurity 11

International and Pharmacopoeial Regulatory Requirements for Impurity Control

The foundation for controlling impurities in drug substances and products is laid out by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP). These bodies provide comprehensive guidelines to ensure that impurities are maintained at levels that are safe for patients.

The primary ICH guidelines governing impurities are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ich.orgich.org These guidelines establish a framework for the reporting, identification, and qualification of impurities. premier-research.comeuropa.eu The core principle is that impurities should be controlled to ensure the quality and safety of the drug throughout its lifecycle. uspbpep.comtriphasepharmasolutions.com

The United States Pharmacopeia (USP) provides general chapter <1086> Impurities in Drug Substances and Drug Products , which aligns with ICH principles and offers guidance on terminology and control strategies for organic and inorganic impurities. uspnf.comusp.org This chapter emphasizes that impurity profiles are documented and that limits are established based on both chemical and safety considerations. uspbpep.com

Similarly, the European Pharmacopoeia (EP) , through its general monograph "Substances for pharmaceutical use" (2034) and general chapter 5.10 "Control of impurities in substances for pharmaceutical use," mandates the control of impurities. edqm.eudrugfuture.comedqm.eu These regulations are legally binding and require that any new impurity not covered by an individual monograph be appropriately controlled. edqm.euedqm.eu The EP has adopted the concepts and thresholds from ICH Q3A(R), making them a mandatory requirement for substances described in its monographs. europa.eu

These regulatory frameworks collectively ensure a harmonized approach to impurity control, requiring manufacturers to thoroughly characterize and control impurities like Ivabradine (B130884) Impurity 11.

Role of Certified Reference Standards of Ivabradine Impurity 11 in Quality Control and Analytical Validation

Certified Reference Standards (CRS) are highly characterized materials that serve as benchmarks in pharmaceutical quality control and analytical validation. lachmanconsultants.com For this compound, a CRS is indispensable for several key functions:

Identity Confirmation: A CRS of this compound allows for the unambiguous identification of this specific impurity in a sample by comparing its analytical properties (e.g., retention time in chromatography) to that of the standard. pharmuni.com

Quantitative Analysis: By using a CRS, laboratories can accurately quantify the amount of this compound present in a batch of the drug substance or product. This is crucial for ensuring that the impurity level does not exceed the established safety thresholds.

Analytical Method Validation: According to ICH Q2(R1) and the recently issued ICH Q2(R2), analytical procedures must be validated to demonstrate their suitability for the intended purpose. ich.orgeuropa.eu A CRS for this compound is essential for validating key performance characteristics of the analytical method, such as specificity, accuracy, precision, and quantitation limit. ich.orgeuropa.euveeprho.com The use of well-characterized reference materials with documented purity is a fundamental requirement for these validation studies. ich.org

System Suitability Testing: Before conducting any analysis, system suitability tests are performed to ensure that the analytical system is performing correctly. A CRS of this compound is used to verify the system's ability to detect and resolve the impurity from the active pharmaceutical ingredient (API) and other components. veeprho.com

Providers of reference standards for Ivabradine impurities offer comprehensive characterization data to meet regulatory guidelines, making them suitable for use in analytical method development, validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) and commercial production. clearsynth.comcleanchemlab.com

Impurity Profiling in Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) Submissions

Impurity profiling is a critical component of both Abbreviated New Drug Applications (ANDAs) for generic drugs and Drug Master Files (DMFs) for active pharmaceutical ingredients. perfectdossier.comscirp.org The goal is to provide a detailed description of the impurities present in a drug substance or product. perfectdossier.com

For an ANDA submission , the applicant must provide comprehensive information on the impurities in the drug substance and drug product. This includes demonstrating that the impurity profile of the generic product is comparable to that of the Reference Listed Drug (RLD). fda.gov Any specified impurity in the ANDA drug substance is considered qualified if its level is similar to that observed in the RLD. fda.gov The Food and Drug Administration (FDA) may refuse to receive an ANDA if it lacks justification for proposed impurity limits that are above qualification or identification thresholds. scirp.org

A Drug Master File (DMF) is a confidential submission to regulatory authorities containing detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. jopcr.com For an API manufacturer, the DMF will include a thorough impurity profile, detailing all known and potential impurities, including this compound. jopcr.com This information is then referenced by the drug product manufacturer in their regulatory submissions.

Both ANDA and DMF submissions must include a rationale for the inclusion or exclusion of impurities in the specifications and a discussion of the impurity profiles observed in batches manufactured by the proposed commercial process. perfectdossier.comfda.gov

Assessment and Control Strategies for Potential Genotoxic Impurities in Ivabradine Products

Genotoxic impurities are of particular concern because they have the potential to damage DNA and cause cancer, even at very low levels. freyrsolutions.com The assessment and control of such impurities are governed by the ICH M7 guideline . europa.euich.org

The first step in assessing an impurity like this compound for genotoxic potential is a hazard assessment. This typically involves computational toxicology assessments using (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict mutagenic potential based on the chemical structure. freyrsolutions.comregulations.gov

If a structural alert for genotoxicity is identified, further action is required. This may involve conducting a bacterial reverse mutation assay (Ames test) to confirm the mutagenic potential. toxhub-consulting.comgmp-navigator.com If the impurity is found to be mutagenic, stringent control strategies must be implemented to limit its presence in the final product to a safe level. freyrsolutions.com

Threshold of Toxicological Concern (TTC) Application

For known mutagenic impurities, the Threshold of Toxicological Concern (TTC) concept can be applied to establish an acceptable intake level that poses a negligible risk of carcinogenicity. nih.govcanada.caeuropa.eu The ICH M7 guideline establishes a TTC of 1.5 µ g/day for a single mutagenic impurity, which corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure. ich.orgfda.gov

This TTC value can be used to derive an acceptable limit for the impurity in the drug product, taking into account the maximum daily dose of the drug. fda.gov However, certain highly potent mutagenic carcinogens, referred to as the "cohort of concern" (e.g., aflatoxin-like, N-nitroso-, and alkyl-azoxy compounds), are excluded from this standard TTC approach and require a more specific risk assessment. ich.orgfoodpackagingforum.org

Qualification and Reporting Thresholds for Ivabradine Impurities

Regulatory guidelines define specific thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug substance. ich.orgpmda.go.jp

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. europa.eu Any degradation product exceeding this threshold should be reported. ich.org

Identification Threshold: If an impurity is present above this level, its structure must be determined. jpionline.org

Qualification Threshold: For impurities present above this threshold, their biological safety must be established through appropriate toxicological studies or by providing evidence that the impurity level is safe based on previous clinical or non-clinical data. ich.orgeuropa.eu

The specific thresholds are outlined in the ICH Q3A(R2) and Q3B(R2) guidelines. For example, for a drug with a maximum daily dose between 10 mg and 100 mg, the qualification threshold for a degradation product is 0.5% or 200 µg Total Daily Intake (TDI), whichever is lower. gmpinsiders.comikev.org

Interactive Data Table: ICH Q3B(R2) Qualification Thresholds for Degradation Products

Maximum Daily DoseQualification Threshold (% of Drug Substance)Qualification Threshold (Total Daily Intake - TDI)
< 10 mg1.0%50 µg
10 mg – 100 mg0.5%200 µg
> 100 mg – 2 g0.2%3 mg
> 2 g0.15%-
Note: The lower of the percentage or TDI threshold applies.

Future Research Directions in Ivabradine Impurity 11 Studies

Development of Novel and Greener Analytical Techniques for Enhanced Sensitivity and Throughput

The accurate detection and quantification of pharmaceutical impurities are paramount. Future research must focus on developing analytical methods that are not only more sensitive and faster but also more environmentally sustainable.

Traditional High-Performance Liquid Chromatography (HPLC) methods have been the standard for impurity profiling. However, the future lies in more advanced techniques. Ultra-High-Performance Liquid Chromatography (UPLC) offers significant improvements in speed and resolution, allowing for faster analysis times and better separation of complex mixtures, which is crucial when dealing with multiple closely related impurities. researchgate.net Coupling these separation techniques with advanced detectors, such as Quadrupole Dalton (QDa) mass detectors alongside Photodiode Array (PDA) detectors, provides a dual-detection strategy that enhances specificity and sensitivity, enabling the confident identification and quantification of impurities even at trace levels. rsc.org

A significant push in analytical chemistry is the adoption of "green" principles to minimize environmental impact. alliedacademies.orgaustinpublishinggroup.com This involves reducing the use of toxic organic solvents like acetonitrile (B52724) and methanol (B129727), which are common in traditional HPLC methods. nih.gov Future research should explore:

Alternative Solvents: Investigating the use of greener solvents such as ethanol, ionic liquids, or supercritical fluids (in Supercritical Fluid Chromatography, SFC) as replacements for hazardous mobile phases. nih.govmdpi.com

Miniaturization: The use of miniaturized systems, like Capillary Electrophoresis (CE) and micro-HPLC, drastically reduces solvent consumption and waste generation. austinpublishinggroup.com

Direct Analysis: Techniques that allow for direct analysis of samples with minimal preparation, such as near-infrared (NIR) spectroscopy, can reduce solvent use and speed up the quality control process. researchgate.net

The table below compares conventional and future analytical techniques for impurity analysis.

FeatureConventional HPLCFuture Analytical Techniques (UPLC, SFC, CE)
Sensitivity GoodVery High to Excellent
Throughput ModerateHigh to Very High
Solvent Consumption HighLow to Very Low
Environmental Impact HighLow
Analysis Time LongerShorter
Example Application Routine quality controlHigh-throughput screening, trace impurity detection, green chemistry initiatives

Advanced Computational and In Silico Approaches for Impurity Prediction, Characterization, and Degradation Pathway Elucidation

Computational, or in silico, tools are becoming indispensable in modern drug development for their ability to predict and characterize impurities before they are even synthesized. nih.govtandfonline.com These non-testing methodologies can accelerate development and reduce the need for extensive laboratory work. nih.gov

For Ivabradine (B130884) Impurity 11, future research should leverage:

Impurity Prediction Software: Tools based on Quantitative Structure-Activity Relationships (QSAR) can predict potential impurities that may form during synthesis or degradation. nih.govresearchgate.net By inputting reaction pathways and starting materials, these programs can identify likely byproducts. mit.edu

Degradation Pathway Elucidation: Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, and light, are crucial for understanding stability. nih.govlookchem.com Computational models can simulate these conditions to predict the resulting degradation products, including their structures and formation mechanisms. researchgate.net Studies on ivabradine have already identified degradation pathways involving oxidation and photolysis. smolecule.com

Spectroscopic and Chromatographic Prediction: Software can now predict spectroscopic data (like NMR or Mass Spectra) and chromatographic retention times for hypothetical impurity structures. researchgate.net This allows analysts to compare predicted data with experimental results from unknown peaks in a chromatogram, greatly accelerating the identification process.

Toxicity Assessment: A primary concern with any impurity is its potential toxicity. In silico toxicology models, as recommended by guidelines like ICH M7, can predict the mutagenic potential of impurities based on their chemical structure. nih.govscielo.br This allows for an early risk assessment without synthesizing the impurity for animal testing. semanticscholar.orgzamann-pharma.com

Computational Tool TypeApplication in Impurity 11 ResearchKey Benefit
QSAR Models (e.g., Derek Nexus, Sarah Nexus) Predict mutagenic and carcinogenic potential based on chemical structure. scielo.brzamann-pharma.comEarly safety risk assessment without animal testing. nih.gov
Reaction Prediction Software Predict the formation of Impurity 11 during synthesis based on reactants and conditions. mit.eduProactive process design to minimize impurity formation.
Degradation Simulation Models Elucidate how Impurity 11 might form upon storage or exposure to stress factors. researchgate.netGuides development of stable formulations and appropriate storage conditions.
Spectra Prediction Tools Generate predicted MS and NMR spectra for candidate structures of unknown impurities. researchgate.netSpeeds up the structural elucidation of newly detected impurities.

In-depth Mechanistic Studies of Ivabradine Impurity 11 Formation to Guide Process Optimization

A thorough understanding of how and why this compound forms is essential for developing robust manufacturing processes that minimize its levels. Future research must focus on detailed mechanistic studies to pinpoint the specific reaction steps and conditions leading to its formation.

This involves:

Reaction Monitoring: Utilizing Process Analytical Technology (PAT) to monitor reactions in real-time. This can help identify the precise stage at which Impurity 11 begins to form.

Kinetic Studies: Studying the rate of formation of the impurity under various conditions (e.g., temperature, pH, catalyst concentration) to understand the factors that accelerate or prevent its formation.

Isotopic Labeling: Using isotopically labeled starting materials or reagents can help trace the atoms throughout the reaction pathway, providing definitive evidence for the formation mechanism of Impurity 11.

The insights gained from these mechanistic studies directly inform process optimization. By understanding the root cause of impurity formation, chemists can modify the manufacturing process to control it effectively. google.com This could involve adjusting reaction temperatures, changing solvents, using a different catalyst, or adding purification steps specifically designed to remove Impurity 11 or its precursors. google.com

Harmonization of Global Regulatory Requirements for Pharmaceutical Impurities

The regulatory landscape for pharmaceutical impurities is complex, with different regions potentially having slightly different requirements. The International Council for Harmonisation (ICH) has made significant strides in creating unified guidelines to ensure that safe, effective, and high-quality medicines are developed and registered efficiently. ich.orgwww.gov.uk

Key ICH guidelines governing impurities include:

ICH Q3A/B: These guidelines cover impurities in new drug substances and new drug products, respectively. www.gov.ukich.org

ICH Q3D: This guideline addresses elemental impurities. biotech-spain.com

ICH M7: This guideline specifically focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit their potential carcinogenic risk. innayatcro.com

Future research and regulatory efforts should focus on the continued harmonization of these requirements globally. ich.orginnayatcro.com For this compound, this means that the analytical methods developed, the toxicological assessments performed, and the control strategies implemented should be universally acceptable to major regulatory agencies like the FDA, EMA, and others. The upcoming ICH Q3E guideline, expected in 2025, will address extractables and leachables, further closing gaps in impurity regulation. biotech-spain.com A harmonized approach reduces the burden on manufacturers to conduct duplicative studies for different markets and ensures a consistent standard of quality and safety for patients worldwide. www.gov.ukinnayatcro.com

Q & A

Basic Research Questions

Q. What chromatographic conditions are recommended for initial separation of Ivabradine Impurity 11 from structurally similar impurities?

  • Methodological Answer : Initial separation can be achieved using a Zorbax Eclipse Plus C18 column (100 × 4.6 mm, 3.5 μm) with a mobile phase of 28 mM phosphate buffer (pH 6.0) and acetonitrile (85:15, v/v) at 34°C and 1.6 mL/min flow rate. For unresolved isomers, incremental addition of methanol (optimal ratio: 59:41 methanol:acetonitrile) improves resolution . UV detection at 220 nm is optimal for monitoring impurities .

Q. How can positional isomers (e.g., Impurities III, V, VI) be distinguished during HPLC analysis?

  • Methodological Answer : Positional isomers require fine-tuning of mobile phase pH and organic solvent composition. Principal Component Analysis (PCA) assists in column selection by evaluating resolution (Rs) data across varying pH (3.0–5.0). For example, at pH 5.0, Zorbax columns showed superior separation of isomer pairs, though Impurities V and VI remained unresolved regardless of conditions .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H-NMR are critical for structural elucidation. HRMS confirms molecular weight (C₁₂H₁₇NO₂, MW 207.27), while ¹H-NMR identifies substituent patterns, such as methoxy groups and aromatic protons .

Advanced Research Questions

Q. How can chemometric tools resolve co-elution challenges in RP-HPLC method development for Ivabradine impurities?

  • Methodological Answer : A three-stage chemometric approach is recommended:

PCA for Column Screening : Evaluate columns (e.g., Zorbax, XBridge, Luna) using Rs data at varying pH. PCA score plots (explaining 70.8% cumulative variance) highlight columns with optimal selectivity .

Box-Behnken Design (BBD) : Optimize temperature, buffer molarity, and organic solvent content. Validated models (R² > 0.95) predict resolution for critical peak pairs (e.g., Ivabradine vs. Impurity IX) .

Desirability Function : Combine responses (e.g., Rs > 2.0) into a single optimization criterion. Adjust methanol:acetonitrile ratios post-optimization to resolve tautomers (e.g., Impurity VII_1/VII_2) .

Q. What strategies address contradictory resolution data when separating keto-enol tautomers (e.g., Impurity VII) under varying pH conditions?

  • Methodological Answer : Keto-enol tautomerism causes pH-dependent retention shifts. At pH 3.0, tautomers elute as distinct peaks (VII_1/VII_2), while higher pH (5.0–6.0) merges them. Use a pH 6.0 buffer to stabilize tautomeric forms and confirm separation via spiked impurity standards .

Q. How to validate analytical methods for this compound in compliance with ICH Q2(R2) guidelines?

  • Methodological Answer :

  • Specificity : Demonstrate baseline separation from Ivabradine and 10 other impurities (Rs ≥ 2.0) .
  • Linearity : Test impurity concentrations at 0.1–1.5% of the active pharmaceutical ingredient (API) with R² ≥ 0.995 .
  • Accuracy : Spike recovery (98–102%) using stressed samples (e.g., acid/thermal degradation) .

Q. What analytical approaches are viable when reference standards for this compound are unavailable?

  • Methodological Answer :

  • Forced Degradation : Generate Impurity 11 via oxidative stress (H₂O₂, 40°C) and isolate via preparative HPLC .
  • LC-MS/MS : Use high-resolution mass data (m/z 208.12 [M+H]⁺) and fragmentation patterns to infer structure .

Data Contradiction Analysis

Q. How to reconcile unresolved impurity pairs (e.g., Impurities V/VI) across chromatographic conditions?

  • Methodological Answer : Impurities V/VI (positional isomers) co-elute due to identical polarity. Solutions include:

  • Mobile Phase Additives : 0.1% triethylamine enhances selectivity by modifying stationary phase interactions .
  • 2D-LC : Couple orthogonal columns (e.g., C18 + phenyl) for secondary separation .

Regulatory and Compliance Considerations

Q. What are the critical ICH Q6A considerations for setting acceptance criteria for this compound?

  • Methodological Answer : Per ICH Q6A, provisional limits (e.g., 0.15% for unidentified impurities) apply during early development. For Impurity 11, set a qualified threshold of 0.10% based on genotoxicity studies and batch data variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.